molecular formula C6H13ClFN B13470128 rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride

rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride

Cat. No.: B13470128
M. Wt: 153.62 g/mol
InChI Key: IGFDKLHLMCLMHO-IBTYICNHSA-N
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Description

rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride: is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of an ethyl group at the 3rd position and a fluorine atom at the 4th position of the pyrrolidine ring, along with a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine and 4-fluorobutyrolactone.

    Formation of Pyrrolidine Ring: The key step involves the cyclization of the starting materials to form the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction, where the ethylamine attacks the carbonyl carbon of the 4-fluorobutyrolactone, leading to ring closure.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the fluorine atom.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Reduced derivatives with the removal of the fluorine atom.

    Substitution Products: Compounds with substituted functional groups in place of the fluorine atom.

Scientific Research Applications

rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride: This compound has a benzyl group instead of an ethyl group at the 3rd position.

    rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride: This compound has a carboxylic acid group at the 3rd position and a 2-methylpropyl group at the 4th position.

    rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride: This compound has an aminooxane group at the 3rd position and a carboxylic acid group at the 4th position.

Uniqueness: rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride is unique due to the presence of both an ethyl group and a fluorine atom on the pyrrolidine ring. This specific combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Biological Activity

Rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by its unique pyrrolidine ring structure, which includes an ethyl group and a fluorine atom at specific positions. This structural configuration contributes to its biological activity.

Molecular Formula: C5_5H9_9ClF_N
Molecular Weight: 143.58 g/mol
CAS Number: 1310726-60-3

The biological activity of this compound primarily involves its interaction with various biological pathways:

  • JAK Inhibition : The compound has been studied as a potential inhibitor of Janus kinase (JAK) pathways, which are crucial in mediating immune responses. Inhibition of JAK3 specifically can modulate immune activity and may be beneficial in treating autoimmune disorders .
  • Neurotransmitter Modulation : The presence of the pyrrolidine structure allows for interactions with neurotransmitter systems, potentially influencing conditions such as depression and anxiety .
  • Antiparasitic Activity : Research indicates that derivatives of fluorinated pyrrolidines can exhibit selective inhibition against Trypanosoma species, suggesting that this compound may have applications in treating parasitic infections .

Biological Activity Data

Activity Type Description Reference
JAK InhibitionSelectively inhibits JAK3, modulating immune responses
Antiparasitic EffectDemonstrated efficacy against Trypanosoma brucei and Trypanosoma cruzi
Neurotransmitter EffectsPotential modulation of serotonin and dopamine pathways

Case Study 1: JAK Inhibition in Autoimmune Diseases

A study investigated the effects of this compound on primary synovial fibroblasts from patients with psoriatic arthritis (PsA). The findings indicated that treatment with the compound resulted in significant reductions in inflammatory cytokine production and cell migration . This suggests potential therapeutic applications in autoimmune conditions.

Case Study 2: Antiparasitic Activity

In vitro studies demonstrated that this compound exhibited potent inhibitory effects against Trypanosoma brucei. The compound was shown to disrupt cellular processes critical for parasite survival, indicating its potential as a lead candidate for drug development against parasitic infections .

Properties

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

(3R,4R)-3-ethyl-4-fluoropyrrolidine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c1-2-5-3-8-4-6(5)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1

InChI Key

IGFDKLHLMCLMHO-IBTYICNHSA-N

Isomeric SMILES

CC[C@@H]1CNC[C@@H]1F.Cl

Canonical SMILES

CCC1CNCC1F.Cl

Origin of Product

United States

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